Methyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Modifications: Introduction of the phenoxyphenyl and thienyl groups can be done through Friedel-Crafts acylation or alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenoxyphenyl and thienyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or N-oxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities could be investigated. It might serve as a lead compound for drug discovery, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that is a quinoline derivative.
Thienoquinoline: A compound with a similar structure, incorporating a thiophene ring.
Uniqueness
What sets Methyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups. The presence of the phenoxyphenyl and thienyl groups, along with the quinoline core, provides a distinct chemical profile that could lead to unique biological and chemical properties.
Properties
Molecular Formula |
C28H25NO4S |
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Molecular Weight |
471.6g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H25NO4S/c1-17-25(28(31)32-2)26(18-8-6-11-21(14-18)33-20-9-4-3-5-10-20)27-22(29-17)15-19(16-23(27)30)24-12-7-13-34-24/h3-14,19,26,29H,15-16H2,1-2H3 |
InChI Key |
DMLKDQFVGGTHFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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